2-[(2,3-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide
Overview
Description
2-[(2,3-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide is an organic compound with a complex structure that includes phenoxy, acetyl, and hydrazinecarbothioamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide typically involves multiple steps. One common synthetic route starts with the preparation of 2,3-dimethylphenol, which is then reacted with chloroacetic acid to form 2,3-dimethylphenoxyacetic acid. This intermediate is then converted to its acyl chloride derivative using thionyl chloride. The acyl chloride is subsequently reacted with N-methylhydrazinecarbothioamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler derivatives.
Substitution: The phenoxy and acetyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction could produce simpler hydrazinecarbothioamide compounds.
Scientific Research Applications
2-[(2,3-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[(2,3-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide
- 2-[(3,5-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide
- 2-[(2,3-dimethylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide
Uniqueness
2-[(2,3-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide is unique due to its specific substitution pattern on the phenoxy ring and the presence of the N-methylhydrazinecarbothioamide group. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[[2-(2,3-dimethylphenoxy)acetyl]amino]-3-methylthiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-8-5-4-6-10(9(8)2)17-7-11(16)14-15-12(18)13-3/h4-6H,7H2,1-3H3,(H,14,16)(H2,13,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCCSLFBBKQNKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NNC(=S)NC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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